molecular formula C10H17N3OS B2581539 3-(Hexylthio)-6-methyl-1,2,4-triazin-5-ol CAS No. 912907-16-5

3-(Hexylthio)-6-methyl-1,2,4-triazin-5-ol

Cat. No.: B2581539
CAS No.: 912907-16-5
M. Wt: 227.33
InChI Key: CLYXSRPWQHQIMH-UHFFFAOYSA-N
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Description

3-(Hexylthio)-6-methyl-1,2,4-triazin-5-ol is a triazine derivative characterized by a hexylthio (-S-C₆H₁₃) substituent at position 3 and a methyl group at position 6 of the triazin-5-ol core. This compound belongs to a class of heterocyclic molecules with diverse applications in medicinal chemistry and agrochemicals. Its structure combines a lipophilic hexylthio chain with a polar hydroxyl group, influencing its physicochemical properties, such as solubility and membrane permeability.

Properties

IUPAC Name

3-hexylsulfanyl-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3OS/c1-3-4-5-6-7-15-10-11-9(14)8(2)12-13-10/h3-7H2,1-2H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYXSRPWQHQIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=NN=C(C(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hexylthio)-6-methyl-1,2,4-triazin-5-ol typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 6-methyl-1,2,4-triazin-5-ol and hexylthiol.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C.

    Catalysts and Solvents: A base such as potassium carbonate or sodium hydroxide is used as a catalyst, and the reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis. The process includes:

    Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Hexylthio)-6-methyl-1,2,4-triazin-5-ol undergoes various chemical reactions, including:

    Oxidation: The hexylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hexylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazine ring.

    Substitution: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

3-(Hexylthio)-6-methyl-1,2,4-triazin-5-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-(Hexylthio)-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The triazin-5-ol scaffold is highly modifiable, with substituents dictating biological activity and physicochemical behavior. Key comparisons include:

Table 1: Substituent and Molecular Weight Comparison
Compound Name Substituent at Position 3 Molecular Weight (g/mol) Key Features
3-(Hexylthio)-6-methyl-1,2,4-triazin-5-ol Hexylthio (-S-C₆H₁₃) ~269.4 (estimated) High lipophilicity, long alkyl chain
6-Ethyl-3-(methylthio)-1,2,4-triazin-5-ol Methylthio (-S-CH₃) 187.2 Shorter chain, lower lipophilicity
3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol 4-Chlorophenyl 221.65 Aromatic, electron-withdrawing Cl
6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol 3-(Trifluoromethyl)phenyl 255.2 Strongly electron-withdrawing CF₃
Metribuzin (Herbicide) tert-Butyl, methylthio 214.3 Agrochemical use, soil persistence

Key Observations :

  • Lipophilicity : The hexylthio group confers higher logP compared to methylthio or aryl substituents, enhancing membrane permeability but reducing aqueous solubility .

Insights :

  • The hexylthio group’s long alkyl chain may necessitate optimized conditions (e.g., prolonged heating or catalysts) to ensure efficient coupling .
  • Aryl-substituted triazines often require milder conditions due to higher electrophilicity at the substitution site .
Cytotoxicity and Drug Design
  • Fused Triazine Derivatives: Compounds like 7-amino-9-(aryl)-3-methyl-2-oxo-2H-pyrido[2',3':4,5][1,3]thiazolo[3,2-b][1,2,4]triazine-8-carbonitriles () demonstrated cytotoxicity against HepG2, MCF-7, and A549 cell lines (IC₅₀: 2.5–8.7 μM). The hexylthio analog’s lipophilicity may enhance tumor penetration but requires balancing with solubility .
  • DHODH Inhibitors : Triazines with pyrazole moieties (e.g., ) target human dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis. Substituent bulk influences binding affinity .

Stability and Reactivity

  • Thioether Oxidation : Methylthio and hexylthio groups are susceptible to oxidation, but the hexyl chain’s steric hindrance may slow degradation compared to shorter chains .
  • Aryl Substituents : Chlorophenyl and trifluoromethylphenyl groups enhance stability against metabolic breakdown, critical for long-acting agrochemicals .

Biological Activity

3-(Hexylthio)-6-methyl-1,2,4-triazin-5-ol is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H14N4OS\text{C}_9\text{H}_{14}\text{N}_4\text{OS}

This compound belongs to the triazine family, which is known for various biological activities including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest that it possesses potent activity comparable to established antibiotics.

Microorganism MIC (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: HCT-116 Cell Line
In a study assessing the cytotoxic effects of this compound on HCT-116 cells, the following results were obtained:

Concentration (µM) Cell Viability (%)
0100
1075
2550
5030

The IC50 value was determined to be approximately 25 µM, indicating moderate potency against this cell line.

The biological activity of this compound is thought to stem from its interaction with specific molecular targets within the cell. It may bind to enzymes or receptors involved in cell growth and survival pathways, leading to:

  • Inhibition of Cell Proliferation : The compound disrupts the normal cell cycle progression.
  • Induction of Apoptosis : It triggers programmed cell death in cancerous cells.
  • Modulation of Signaling Pathways : Influences pathways related to inflammation and cellular stress responses.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the hexylthio group can enhance or diminish biological activity. For example, substituents on the triazine ring have been shown to significantly impact the potency against various biological targets.

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